molecular formula C11H12ClN3O B3162342 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole CAS No. 87757-07-1

3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole

Cat. No. B3162342
CAS RN: 87757-07-1
M. Wt: 237.68 g/mol
InChI Key: LLNLKVNLPROIDY-UHFFFAOYSA-N
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Description

“3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole” is a chemical compound that is part of a class of compounds known as benzisothiazoles . Benzisothiazoles are an important class of heterocyclic compounds that exhibit various biological activities . Piperazine derivatives, such as this compound, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .


Synthesis Analysis

The synthesis of similar compounds, such as 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, has been reported . The synthesis was initiated by the coupling of different aromatic amines with 3-bromopropanoyl chloride in aqueous basic medium, to synthesize different electrophiles with good yields . These electrophiles were further reacted with 1-phenylpiperazine to yield the desired compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . For example, the phenyl ring attached to the nitrogen atom of piperazine was obvious by four signals .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 3-(1-Piperazinyl)phenol has a molecular weight of 178.24 g/mol .

Mechanism of Action

The mechanism of action of similar compounds, such as 3-(Piperazin-1-yl)-1,2-benzothiazole, involves acting as dopamine and serotonin antagonists and are used as antipsychotic drug substances . Another compound, FTR tromethamine, is chemically named as (3-((4-benzoyl-1-piperazinyl)(oxo)acetyl)-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-1-yl)methyl dihydrogen phosphate or 2-amino-2-(hydroxymethyl)-1,3-propanediol and corresponds to the molecular formula C25H26N7O8P.C4H11NO3 .

Safety and Hazards

The safety data sheet for a similar compound, 3-(1-Piperazinyl)-1,2-benzisoxazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research on the biological function, small molecule inhibition, and disease relevance of the three known isoforms of protein kinase D, PKD1, PKD2, and PKD3, has entered a mature development stage . This suggests that compounds like “3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole” could have potential applications in the treatment of diseases related to these protein kinases .

properties

IUPAC Name

6-chloro-3-piperazin-1-yl-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-8-1-2-9-10(7-8)16-14-11(9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNLKVNLPROIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NOC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole

Synthesis routes and methods

Procedure details

3,6-dichlorobenzisoxazole (5.2 g, 27.8 mmol), and anhydrous piperazine (24 g, 278 mmol) are placed in an egg type flask and react at 120° C. for 24 hours. After completion of the reaction, 52 ml of an ice-water mixture is added for quenching the reaction. Further 15 ml of 50% NaOH solution is added to the reaction solution. The reaction solution is stirred for 5 minutes and extracted with dichloromethane (30 ml×3). The dichloromethane layer is combined, washed with 20 ml of saturated saline, dried over anhydrous MgSO4, evaporated to dryness, and subjected to a separation on a column of alumina (200-300 mesh), eluting with dichloromethane:methanol-100:1, to obtain 4.7 g of 6-chloro-3-piperazinyl-benzisoxazole, with a yield of 71%.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
52 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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